3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is a heterocyclic compound belonging to the acridine family. This compound is characterized by its potential biological activities and therapeutic applications, particularly in the fields of medicine and industry. Acridines are known for their diverse properties, which have led to extensive research into their applications in drug development and other industrial uses.
The compound is cataloged under the chemical identifier 188015-78-3 and has been the subject of various studies due to its promising biological activities.
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is classified as an acridine derivative. Acridines are a group of nitrogen-containing heterocyclic compounds that are widely studied for their pharmacological properties.
The synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves the cyclization of appropriate precursors. A common method includes the condensation of 2-aminobenzophenone with cyclohexanone in the presence of a suitable catalyst. The reaction is generally carried out under reflux conditions in organic solvents such as ethanol or methanol.
The reaction conditions usually require careful control of temperature and time to optimize yield. For instance, the use of lead tetraacetate as a catalyst has been reported to enhance the reaction efficiency when synthesizing similar acridine derivatives . The purification of the resulting product may involve recrystallization or chromatography to ensure high purity levels.
The molecular structure of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione features a planar configuration that allows for intercalation into double-stranded DNA. This structural characteristic is crucial for its interaction with biological molecules.
The compound's chemical formula is C17H15N1O2, indicating it contains 17 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its molecular weight is approximately 265.31 g/mol. The compound's structure can be represented as follows:
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione can undergo various chemical reactions:
The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions often require specific conditions such as temperature control and solvent choice to achieve desired yields.
The mechanism of action for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione primarily involves its interaction with DNA and various enzymes. The compound's ability to intercalate into DNA disrupts its helical structure and inhibits the activity of essential enzymes such as DNA polymerases and topoisomerases.
Research indicates that this intercalation can lead to significant changes in gene expression by altering the accessibility of transcription factors to their target DNA sequences. This property underlies its potential therapeutic applications in treating diseases like cancer and Alzheimer’s disease .
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione typically appears as a pale yellow solid. Its melting point ranges from approximately 235°C to 237°C depending on purity and synthesis conditions .
The compound exhibits notable solubility in organic solvents such as ethanol and methanol but has limited solubility in water. Its stability under various pH conditions makes it suitable for biological applications.
The compound has been extensively studied for its biological activities, including:
Additionally, derivatives of this compound are being researched for their potential applications in drug development aimed at treating neurodegenerative diseases like Alzheimer’s disease . In industry, acridine derivatives are utilized in producing dyes and pigments due to their vibrant colors and stability.
Acridine derivatives have been investigated since the early 20th century, with Graebe and Caro's isolation of acridine from coal tar in 1870 marking the foundation of this chemical class. The discovery of antitumor agents like Ledakrin and Acriflavine (1912) established acridines as pharmacologically significant scaffolds. The approval of tacrine (1993) as the first acetylcholinesterase inhibitor for Alzheimer's disease demonstrated the therapeutic potential of reduced acridine systems, though hepatotoxicity limited its clinical use. This spurred research into partially saturated variants like acridinediones, which retain bioactivity with potentially improved safety profiles. The development of advanced derivatives such as C1748 (9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine) against pancreatic cancer and ACS03 against colon carcinoma highlights ongoing efforts to optimize this scaffold for oncology and neurology applications [5] [9].
The acridinedione core features a planar tricyclic system with two carbonyl groups at positions 1 and 9, enabling diverse non-covalent interactions with biological targets. Key features include:
Structural studies confirm that acridinedione planarity allows deep penetration into enzyme active sites, particularly acetylcholinesterase's narrow catalytic gorge. The 1,9-dione configuration enhances dipole interactions with aromatic residues in peripheral anionic sites (PAS), as demonstrated in tacrine-derived hybrids. This dual binding capability (catalytic site + PAS) enables simultaneous enzyme inhibition and disruption of β-amyloid aggregation – a critical mechanism for Alzheimer's therapeutics [5] [9].
The 3-phenyl derivative (CAS# 188015-78-3) represents a strategic optimization of the acridinedione scaffold. Introduction of the phenyl substituent at C3 enhances target affinity through:
Molecular modeling predicts the phenyl group occupies a hydrophobic subpocket in cholinesterase enzymes, explaining its superior inhibitory potency over unsubstituted analogs. The compound's balanced lipophilicity (LogP ~3.5) enables blood-brain barrier penetration for CNS targets while maintaining sufficient aqueous solubility for pharmacokinetic optimization. These properties make it a versatile precursor for hybrid molecules, particularly when combined with bioactive heterocycles like 1,3,4-thiadiazole [2] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1